3,4-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one
Description
3,4-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one is a pyrazolone derivative characterized by a 1H-pyrazol-5(4H)-one core substituted with methyl groups at positions 3 and 4 and a pyridin-2-yl group at the N1 position. Pyrazolone derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, as well as applications in materials science (e.g., dyes) . The pyridin-2-yl substituent introduces aromatic nitrogen, which may enhance intermolecular interactions or binding affinity in biological systems .
Properties
CAS No. |
90840-09-8 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4,5-dimethyl-2-pyridin-2-yl-4H-pyrazol-3-one |
InChI |
InChI=1S/C10H11N3O/c1-7-8(2)12-13(10(7)14)9-5-3-4-6-11-9/h3-7H,1-2H3 |
InChI Key |
XGVRAEPYAXMTBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NN(C1=O)C2=CC=CC=N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-acetylpyridine with hydrazine derivatives under acidic or basic conditions to form the pyrazole ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may target the pyridine or pyrazole rings, leading to partially or fully reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 3,4-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
Biologically, compounds with similar structures have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory agents.
Medicine
In medicinal chemistry, such compounds are investigated for their potential therapeutic effects, including anticancer, antiviral, and antifungal activities.
Industry
Industrially, these compounds may be used in the development of new materials, such as polymers or dyes, due to their unique chemical properties.
Mechanism of Action
The mechanism of action for 3,4-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Substituent Effects : Electron-withdrawing groups (e.g., CF₃, F) enhance reactivity in fluorinated derivatives , while bulky groups like diphenylethylidene or benzyl may influence steric interactions in biological targets .
- Synthetic Efficiency: Non-conventional methods (microwave/ultrasonic) reduce reaction times and improve yields compared to traditional routes .
- Spectroscopic Signatures : Methyl groups (δ ~2.0–2.5 ppm) and pyridine protons (δ ~8.0–9.0 ppm) are consistent across analogs .
Antimicrobial Activity:
- Indole-containing pyrazolones (e.g., 3a–c and 5a–c in ) exhibit antibacterial activity due to aromatic stacking and hydrogen bonding with microbial targets. The pyridin-2-yl group in the target compound may similarly enhance interactions with bacterial enzymes .
Anticancer Potential:
- 1,3-Diphenyl-1H-pyrazol-5(4H)-one derivatives show anticancer activity, with planarity (dihedral angles <10°) between aromatic rings critical for DNA intercalation . The target compound’s pyridin-2-yl group may adopt a similar planar conformation.
Crystallographic and Geometric Insights
- The dihedral angle between the pyrazolone core and aryl substituents (e.g., 4.97° in C16H11N3O ) influences molecular planarity and π-π stacking. The pyridin-2-yl group in the target compound likely adopts a near-planar conformation, optimizing electronic conjugation.
Biological Activity
3,4-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on current research findings.
- Molecular Formula : CHNO
- Molecular Weight : 150.18 g/mol
- CAS Number : 6628-22-4
Pharmacological Activities
The biological activities of this compound have been investigated in various studies, revealing its potential in several therapeutic areas:
1. Anti-inflammatory Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
2. Analgesic Effects
In animal models, this compound has exhibited analgesic properties. Studies involving carrageenan-induced edema have indicated that it can reduce pain and inflammation effectively, similar to traditional analgesics .
3. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial potential against various bacterial strains. In vitro assays have shown promising results against E. coli, S. aureus, and Pseudomonas aeruginosa. Notably, certain derivatives demonstrated enhanced activity due to structural modifications that favor interaction with bacterial cell membranes .
4. Anticancer Properties
Emerging studies suggest that pyrazole derivatives possess anticancer activity by inhibiting specific pathways involved in tumor growth and proliferation. For example, some compounds have been identified as effective against cancer cell lines through mechanisms that induce apoptosis and inhibit angiogenesis .
The biological effects of this compound are attributed to its ability to modulate various biochemical pathways:
- Inhibition of Pro-inflammatory Cytokines : The compound's structure allows it to interfere with signaling pathways that activate pro-inflammatory cytokines.
- Interaction with Enzymes : It has been shown to inhibit enzymes like cyclooxygenases (COX), which are crucial in the inflammatory response.
Research Findings
Several studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives, including this compound:
| Compound | Activity | Reference |
|---|---|---|
| 3k | Anti-inflammatory (comparable to indomethacin) | |
| 11 | Antibacterial against E. coli and S. aureus | |
| 4b | Antitubercular activity against MTB strain H37Rv |
Case Studies
A notable study by Selvam et al. synthesized a series of pyrazole derivatives and found that certain modifications led to increased inhibitory activity against MAO-B, an enzyme associated with neurodegenerative diseases . Another research effort demonstrated the efficacy of pyrazole compounds in reducing tumor size in xenograft models of cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
